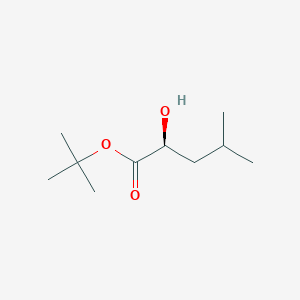
tert-Butyl L-2-hydroxy-4-methylpentanoate
Vue d'ensemble
Description
(S)-tert-Butyl 2-hydroxy-4-methylpentanoate, also known as (S)-tert-Butyl 2-hydroxy-4-methylpentanoate, is a useful research compound. Its molecular formula is C10H20O3 and its molecular weight is 188.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-tert-Butyl 2-hydroxy-4-methylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-hydroxy-4-methylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
En chimie médicinale, ce composé sert de précurseur pour la synthèse de divers dérivés biologiquement actifs. Par exemple, il peut être modifié pour créer des inhibiteurs qui sont pertinents dans le traitement de maladies neurodégénératives comme la maladie d'Alzheimer .
Biochimie
En biochimie, il peut être utilisé pour étudier les réactions catalysées par les enzymes, en particulier celles impliquant les kétoréductases. Les chercheurs peuvent étudier la spécificité et le mécanisme de l'enzyme en observant comment elle interagit avec le tert-Butyl L-2-hydroxy-4-methylpentanoate .
Activité Biologique
(S)-tert-Butyl 2-hydroxy-4-methylpentanoate, a chiral compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 198.29 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a tert-butyl group and a hydroxyl group, which contribute to its solubility and reactivity. The stereochemistry at the second carbon is crucial for its biological activity.
Biological Activity Overview
(S)-tert-Butyl 2-hydroxy-4-methylpentanoate has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against several bacterial strains. Its efficacy is comparable to known antibiotics, suggesting potential applications in treating infections .
- Neuroprotective Effects : Research has shown that (S)-tert-butyl 2-hydroxy-4-methylpentanoate can protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases. In vitro studies demonstrated increased cell viability in the presence of amyloid-beta (Aβ) aggregates, indicating a protective mechanism against Alzheimer's disease .
The biological mechanisms underlying the activity of (S)-tert-butyl 2-hydroxy-4-methylpentanoate include:
- Inhibition of Enzymatic Activity :
- Reduction of Oxidative Stress :
- Cytokine Modulation :
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of (S)-tert-butyl 2-hydroxy-4-methylpentanoate against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, neuronal cells treated with Aβ aggregates showed improved viability when co-treated with (S)-tert-butyl 2-hydroxy-4-methylpentanoate.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Aβ Only | 43.78 |
| Aβ + Compound | 62.98 |
Propriétés
IUPAC Name |
tert-butyl (2S)-2-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHBSPWXNWZNDR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















